molecular formula C18H24N2O4S B2418634 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide CAS No. 2034568-43-7

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide

Cat. No.: B2418634
CAS No.: 2034568-43-7
M. Wt: 364.46
InChI Key: DECVQFVDEGSVDH-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide is a useful research compound. Its molecular formula is C18H24N2O4S and its molecular weight is 364.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(4-methylsulfanylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-25-15-5-2-14(3-6-15)4-7-16(21)19-10-12-24-13-11-20-17(22)8-9-18(20)23/h2-3,5-6H,4,7-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECVQFVDEGSVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCCOCCN2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural framework that includes a pyrrolidinone ring, an ethoxyethyl chain, and a methylthio-substituted phenyl group. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Anticonvulsant Properties

Research has indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. In particular, studies have highlighted the efficacy of similar derivatives in various seizure models:

  • Maximal Electroshock (MES) Test : These compounds have shown protective effects against seizures induced by maximal electroshock.
  • Pentylenetetrazole (PTZ) Test : They also demonstrated effectiveness in models using PTZ to induce seizures.
  • 6 Hz Test : This test is recognized for evaluating drug-resistant epilepsy, where these compounds have shown promising results.

For example, a related compound, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), exhibited broad-spectrum anticonvulsant activity across several animal models, suggesting a favorable safety profile and potential therapeutic applications in human epilepsy .

Anticancer Activity

The biological evaluation of similar compounds has also revealed their potential as anticancer agents. In vitro studies have assessed their antiproliferative activities against various cancer cell lines:

CompoundCell Line TestedIC50 (μM)
Compound AMDA-MB-231 (Breast Cancer)0.33 - 7.10
Compound BHeLa (Cervical Cancer)Not specified
Compound CA2780 (Ovarian Cancer)Not specified

These findings indicate that certain derivatives possess significant antiproliferative effects, warranting further investigation into their mechanisms of action and potential clinical applications .

Pain Management

In addition to its anticonvulsant and anticancer properties, the compound has been studied for its antinociceptive effects. Research suggests that it may inhibit central sodium/calcium currents and antagonize transient receptor potential vanilloid 1 (TRPV1) receptors, which are involved in pain signaling pathways. This multifaceted action could position it as a candidate for treating neuropathic pain conditions .

The exact mechanism of action for this compound is still under investigation; however, several hypotheses have emerged based on related compounds:

  • Calcium Channel Inhibition : Similar compounds have been shown to inhibit calcium currents mediated by L-type calcium channels (Cav 12), which may contribute to their anticonvulsant effects .
  • Receptor Modulation : The structural characteristics of the compound suggest potential interactions with various receptors involved in pain and seizure pathways.
  • Enzyme Interaction : It may also engage with specific enzymes or proteins that modulate biological processes relevant to its therapeutic effects.

Case Studies and Research Findings

Several studies have contributed valuable insights into the biological activity of this compound:

  • A study identified a derivative with significant anticonvulsant efficacy in multiple seizure models, suggesting its utility as a new therapeutic agent for epilepsy .
  • Another investigation focused on the synthesis and biological evaluation of related compounds as novel anticancer agents, demonstrating promising antiproliferative activities against various cancer cell lines .

These findings underscore the necessity for continued research to fully elucidate the biological activity and therapeutic potential of this compound.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research in therapeutic applications:

  • Anticancer Properties
    • Preliminary studies suggest that N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide may inhibit cancer cell proliferation. Its structural similarity to known anticancer agents indicates potential efficacy against various cancer types.
    • Case studies have demonstrated that compounds with similar dioxopyrrolidine moieties exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a targeted approach to cancer therapy .
  • Enzyme Inhibition
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression and neurodegenerative diseases. For instance, it could inhibit acetylcholinesterase, which is crucial in neurodegenerative conditions like Alzheimer's disease.
    • Research shows that similar compounds can effectively inhibit enzymes linked to tumor growth and metastasis .
  • Antimicrobial Activity
    • Initial findings indicate that derivatives of this compound possess antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, highlighting its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSelective cytotoxicity in cancer cells
Enzyme InhibitionPotential inhibition of acetylcholinesterase
AntimicrobialEffective against E. coli and S. aureus

Case Study: Anticancer Efficacy

A study focused on the synthesis and evaluation of similar compounds revealed significant anticancer activity against melanoma cells. The results indicated that modifications to the dioxopyrrolidine structure enhanced its potency as a VEGFR inhibitor, leading to reduced tumor growth and metastasis in vivo models .

Q & A

Q. Q1: What are the critical considerations for synthesizing this compound with a 2,5-dioxopyrrolidin-1-yl moiety, and how can reaction yields be optimized?

Methodological Answer:

  • The synthesis of pyrrolidinone-containing compounds often involves coupling reactions (e.g., amide bond formation) using activating agents like N-ethyl-N’-(dimethylamino propyl)-carbodiimide (EDC) or 1-hydroxybenzotriazol (HOBt) .
  • Key steps :
    • Reagent stoichiometry : Maintain a 1:1.5 molar ratio of carboxylic acid to activating agents to minimize side reactions.
    • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
    • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from unreacted starting materials .
  • Yield optimization : Monitor reaction progress via TLC and adjust reaction time (typically 3–5 hours at reflux) to avoid decomposition of the dioxopyrrolidinyl group .

Analytical Characterization

Q. Q2: Which spectroscopic techniques are most reliable for confirming the structure of this compound, particularly the 4-(methylthio)phenyl group?

Methodological Answer:

  • 1H NMR :
    • Identify the methylthio (-SMe) proton resonance at δ 2.4–2.6 ppm (singlet, 3H) and aromatic protons from the phenyl group at δ 7.2–7.4 ppm (doublets, J = 8 Hz) .
    • The ethoxyethyl linker protons appear as multiplets between δ 3.4–3.8 ppm.
  • IR Spectroscopy :
    • Confirm the amide C=O stretch at ~1650 cm⁻¹ and pyrrolidinone C=O at ~1750 cm⁻¹ .
  • HRMS : Validate the molecular ion peak ([M+H]+) with an error margin <5 ppm .

Biological Evaluation

Q. Q3: How should researchers design in vitro assays to evaluate the bioactivity of this compound, given its propanamide and dioxopyrrolidinyl groups?

Methodological Answer:

  • Target selection : Prioritize enzymes or receptors known to interact with pyrrolidinone derivatives (e.g., proteases, kinases) or sulfur-containing ligands (e.g., cysteine proteases) .
  • Assay conditions :
    • Use pH 7.4 buffers to mimic physiological conditions and prevent hydrolysis of the dioxopyrrolidinyl group.
    • Include controls with 3-(4-methylphenyl)propanamide derivatives lacking the pyrrolidinone moiety to isolate the contribution of this functional group .
  • Data normalization : Express activity as IC50 values relative to a reference inhibitor (e.g., E-64 for cysteine proteases) .

Data Contradictions and Reproducibility

Q. Q4: How can researchers resolve discrepancies in reported bioactivity data for similar propanamide derivatives?

Methodological Answer:

  • Potential sources of variability :
    • Purity : Ensure ≥98% purity via HPLC (e.g., MeOH/0.1% TEA mobile phase) to exclude impurities affecting bioactivity .
    • Solvent effects : DMSO stock solutions >10 mM may induce aggregation; dilute to ≤0.1% in assay buffers.
    • Assay protocols : Standardize incubation times and temperature across replicates to minimize kinetic variability .
  • Validation : Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Advanced Applications

Q. Q5: What computational strategies can predict the binding mode of this compound to protein targets?

Methodological Answer:

  • Molecular docking :
    • Use software like AutoDock Vina with the dioxopyrrolidinyl group as a flexible rotor to explore conformational space .
    • Validate poses with MD simulations (GROMACS) to assess stability over 50–100 ns trajectories .
  • Pharmacophore modeling :
    • Highlight the methylthio phenyl group as a hydrophobic feature and the pyrrolidinone oxygen as a hydrogen-bond acceptor .

Stability and Storage

Q. Q6: What are the optimal storage conditions to prevent degradation of the dioxopyrrolidinyl moiety?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to avoid hydrolysis or photodegradation .
  • Solvent : Lyophilize and store as a solid; reconstitute in anhydrous DMSO or ethanol immediately before use .
  • Monitoring : Conduct stability studies via HPLC every 6 months to detect degradation products (e.g., open-ring derivatives) .

Mechanistic Studies

Q. Q7: How can isotopic labeling (e.g., ¹³C) elucidate the metabolic fate of the ethoxyethyl linker in vivo?

Methodological Answer:

  • Synthetic incorporation : Introduce ¹³C labels at the ethoxyethyl carbons during synthesis using ¹³C-enriched ethylene glycol derivatives .
  • Tracing : Use LC-MS/MS to detect labeled metabolites in biological matrices (e.g., plasma, liver homogenates) and identify cleavage sites .

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